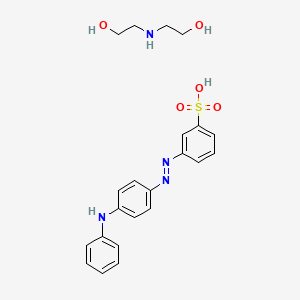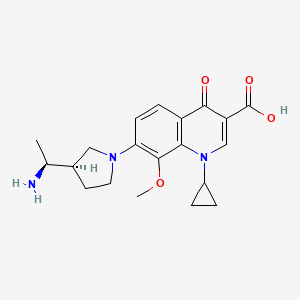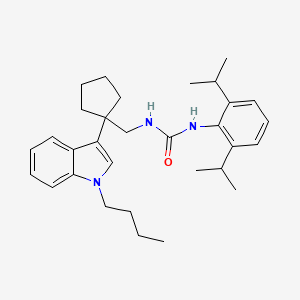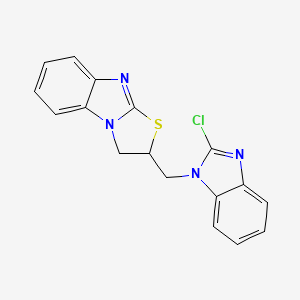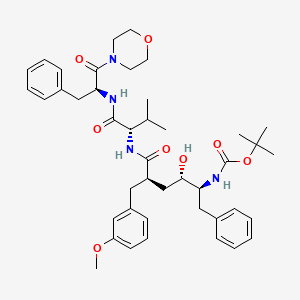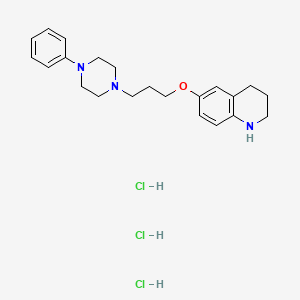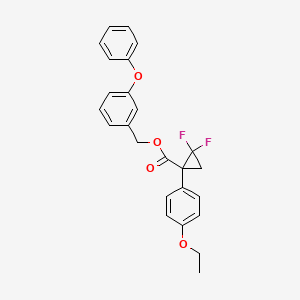
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)-, is a cyclic lipopeptide compound known for its antifungal properties. It belongs to the echinocandin class of antifungal agents, which are known to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This compound is particularly effective against Candida and Aspergillus species, making it a valuable tool in the treatment of fungal infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- involves multiple steps, including peptide coupling reactions, protection and deprotection of functional groups, and cyclization. The process typically starts with the synthesis of the linear peptide chain, followed by cyclization to form the cyclic lipopeptide structure. The reaction conditions often involve the use of coupling reagents such as HATU or EDCI, and protecting groups like Boc or Fmoc to protect the amino and hydroxyl groups during the synthesis.
Industrial Production Methods
Industrial production of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- is achieved through fermentation processes using specific strains of fungi, such as Aspergillus oryzae. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino or hydroxyl derivatives.
科学研究应用
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Employed in research on fungal cell wall synthesis and the development of antifungal agents.
Medicine: Investigated for its potential in treating fungal infections, particularly those caused by Candida and Aspergillus species.
Industry: Utilized in the production of antifungal pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan in the fungal cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets include the Fks1p subunit of the glucan synthase complex, and the pathways involved are related to cell wall biosynthesis and maintenance.
相似化合物的比较
Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- is unique among echinocandins due to its specific structural features and potency. Similar compounds include:
Caspofungin: Another echinocandin with a similar mechanism of action but different structural modifications.
Micafungin: Known for its enhanced stability and broader spectrum of activity.
Anidulafungin: Distinguished by its unique pharmacokinetic properties and lack of significant drug interactions.
Each of these compounds shares the common feature of inhibiting β-(1,3)-D-glucan synthesis but differs in their pharmacokinetics, spectrum of activity, and clinical applications.
属性
CAS 编号 |
143131-16-2 |
|---|---|
分子式 |
C53H88N8O16 |
分子量 |
1093.3 g/mol |
IUPAC 名称 |
N-[21-(3-aminopropoxy)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C53H88N8O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-39(67)55-36-27-38(66)51(77-25-18-24-54)59-50(74)43-44(68)30(2)28-61(43)53(76)41(32(4)63)57-49(73)42(46(70)45(69)33-20-22-34(64)23-21-33)58-48(72)37-26-35(65)29-60(37)52(75)40(31(3)62)56-47(36)71/h20-23,30-32,35-38,40-46,51,62-66,68-70H,5-19,24-29,54H2,1-4H3,(H,55,67)(H,56,71)(H,57,73)(H,58,72)(H,59,74) |
InChI 键 |
XSHXRYOJAITSJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)OCCCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


